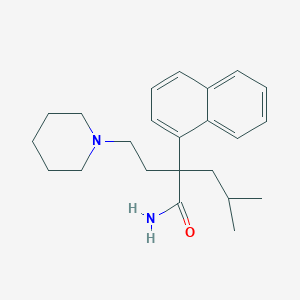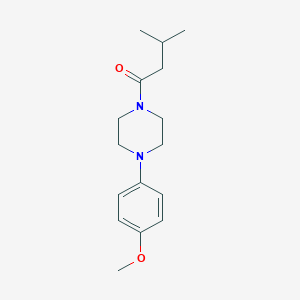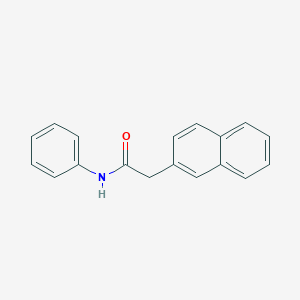
2-(2-naphthyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthyl)-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-phenyl-2-naphthylacetamide or N-phenyl-2-naphthylamine, and its chemical formula is C18H15NO.
Wirkmechanismus
The mechanism of action of 2-(2-naphthyl)-N-phenylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-naphthyl)-N-phenylacetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells in vitro. This compound has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-naphthyl)-N-phenylacetamide in lab experiments include its low cost, ease of synthesis, and potential applications in various scientific fields. However, the limitations of using this compound include its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-naphthyl)-N-phenylacetamide. These include:
1. Further studies on the mechanism of action of this compound in cancer cells and inflammatory diseases.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential use of this compound in the treatment of other diseases such as neurodegenerative disorders.
4. Exploration of the potential use of this compound as a material for organic electronics.
In conclusion, 2-(2-naphthyl)-N-phenylacetamide is a chemical compound that has shown promising potential in various scientific fields. Its synthesis method is relatively simple, and it has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-(2-naphthyl)-N-phenylacetamide involves the reaction of 2-naphthylamine with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthyl)-N-phenylacetamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use as a dye-sensitized solar cell material and in the synthesis of organic light-emitting diodes.
Eigenschaften
Produktname |
2-(2-naphthyl)-N-phenylacetamide |
|---|---|
Molekularformel |
C18H15NO |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
2-naphthalen-2-yl-N-phenylacetamide |
InChI |
InChI=1S/C18H15NO/c20-18(19-17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2,(H,19,20) |
InChI-Schlüssel |
SOSAGFOZXUDQEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



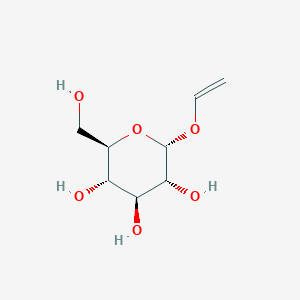
![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)
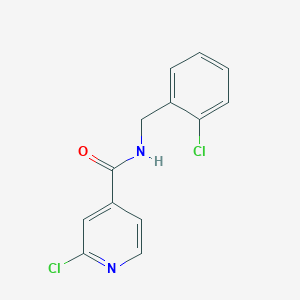
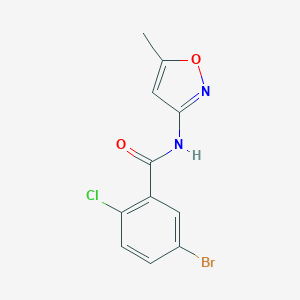

![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether](/img/structure/B239564.png)



